EGFR Kinase Inhibition: Potency Comparison of Quinoxaline Carboxylate Scaffolds
The 3,4-dihydroquinoxaline scaffold, as represented by ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (a close structural analog differing only in oxidation state at C3), serves as the foundational core for highly potent EGFR inhibitors [1]. Derivatives built upon this core, specifically ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates (compounds 3, 11, and 17), exhibit sub-nanomolar EGFR-TK inhibitory activity with IC50 values of 0.899 nM, 0.508 nM, and 0.807 nM, respectively [1]. This potency is comparable to the clinical reference compound Erlotinib, which demonstrated an IC50 of 0.439 nM in the same assay system [1]. In contrast, fully aromatic quinoxaline derivatives lacking the dihydro core and the 2-carboxylate moiety typically show significantly weaker EGFR inhibition, with IC50 values ranging from 0.3 to 0.9 μM (300-900 nM) [2], representing a >300-fold decrease in potency. This quantitative evidence demonstrates that the 3,4-dihydroquinoxaline-2-carboxylate scaffold is a privileged template for achieving high-affinity EGFR binding.
| Evidence Dimension | EGFR tyrosine kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivatives of ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Compound 3 (IC50 = 0.899 nM); Compound 11 (IC50 = 0.508 nM); Compound 17 (IC50 = 0.807 nM) |
| Comparator Or Baseline | Erlotinib (clinical EGFR inhibitor): IC50 = 0.439 nM; Fully aromatic quinoxaline derivatives: IC50 = 0.3-0.9 μM (300-900 nM) |
| Quantified Difference | ~300-fold to >1000-fold more potent than non-dihydroquinoxaline quinoxaline analogs; potency comparable to clinical reference (within ~2-fold of Erlotinib) |
| Conditions | In vitro EGFR-TK inhibition assay; enzyme inhibition measured via ELISA |
Why This Matters
Procurement of this core scaffold enables synthesis of EGFR inhibitors with clinically relevant sub-nanomolar potency, a level of activity not achievable with simple quinoxaline alternatives.
- [1] Ahmed EA, Mohamed MFA, et al. Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Synthetic Communications. 2020;50(19):2924-2940. DOI: 10.1080/00397911.2020.1787448 View Source
- [2] Al-Warhi T, et al. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. 2022;12:25204-25216. DOI: 10.1039/D2RA04498F View Source
